molecular formula C₂₂H₂₆ClFO₄ B1147457 21-Dehydro Clocortolone CAS No. 61744-29-4

21-Dehydro Clocortolone

カタログ番号: B1147457
CAS番号: 61744-29-4
分子量: 408.89
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

However, based on structural and functional analogs discussed in the evidence, this analysis will focus on Clocortolone Pivalate (CAS 34097-16-0), a closely related corticosteroid with a pivalate ester at the C21 position. Clocortolone pivalate is a halogenated, moderately potent glucocorticoid used topically for inflammatory skin conditions .

Clocortolone pivalate (C₂₇H₃₆ClFO₅) is chemically defined as 9-chloro-6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-pivalate . Its structure includes:

  • Chlorine at C4 and fluorine at C6 to enhance glucocorticoid receptor affinity and anti-inflammatory potency.
  • Methylation at C16 to reduce systemic absorption and allergic reactions.
  • A pivalate ester at C21 to increase lipophilicity and prolong cutaneous retention .

Clinical trials demonstrate its efficacy in treating eczema, psoriasis, and dermatitis with minimal systemic adverse effects (0.1% cream formulation) .

特性

IUPAC Name

2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,10-11,13-14,16,18-19,28H,6,8-9H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXQZXLACNQJND-RFPWEZLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)C=O)C)O)Cl)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)C=O)C)O)Cl)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

化学反応の分析

21-Dehydro Clocortolone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various oxidized or reduced derivatives of 21-Dehydro Clocortolone.

科学的研究の応用

21-Dehydro Clocortolone has several scientific research applications:

作用機序

The mechanism of action of 21-Dehydro Clocortolone is similar to that of other corticosteroids. It exerts its effects by binding to the glucocorticoid receptor, forming a complex that migrates to the cell nucleus. This complex then binds to DNA, initiating the transcription of genes that encode for anti-inflammatory proteins such as lipocortins . These proteins inhibit the release of arachidonic acid, a precursor of pro-inflammatory mediators like prostaglandins and leukotrienes .

類似化合物との比較

Key Observations :

Halogenation: Clocortolone’s C4-Cl and C6-F enhance receptor binding and anti-inflammatory activity compared to non-halogenated analogs like cortodoxone . Diflucortolone’s C9-F further increases potency but raises the risk of skin atrophy .

Esterification :

  • The C21 pivalate ester in clocortolone and diflucortolone improves lipophilicity, enabling deeper skin penetration than hydrocortisone (unmodified C21-OH) .
  • Clobetasone’s C17 butyrate ester contributes to higher potency but greater systemic absorption .

Pharmacokinetic and Clinical Comparisons

Metabolic Stability

  • Clocortolone pivalate’s pivalate ester resists esterase hydrolysis, prolonging cutaneous activity (>12 hours) compared to cortodoxone (unmodified C21-OH; half-life <6 hours) .
  • Diflucortolone pivalate’s dual C6-F/C9-F increases metabolic stability but correlates with higher rates of telangiectasia .

Formulation and Impurity Considerations

  • Vehicle Composition : Clocortolone pivalate 0.1% cream includes white petrolatum , mineral oil , and stearyl alcohol , which enhance barrier repair and hydration while minimizing irritation .
  • Impurities :
    • 6-Desfluoro-4-fluoro clocortolone (CAS 1365530-50-2): A synthetic byproduct with reduced anti-inflammatory activity .
    • 21-Deoxycortisone (CAS 1882-82-2): A dehydroxylated analog lacking glucocorticoid activity .

Q & A

Basic Research Questions

Q. What are the critical structural features of 21-Dehydro Clocortolone that influence its pharmacological activity, and how do these compare to other corticosteroids?

  • Methodological Answer : Analyze the core structure (three 6-carbon rings, one 5-carbon ring) and modifications such as esterification at C20 (to enhance lipophilicity), halogenation at C4 and C13 (fluorine and chlorine for efficacy/safety), and methylation at C8 (to reduce allergic reactions). Use solid-state nuclear magnetic resonance (NMR) techniques, such as 13C-CP-MAS-NMR, to map carbon nuclei dynamics and correlate structural features with receptor-binding affinity . Comparative studies with corticosteroids lacking these modifications (e.g., hydrocortisone) can isolate the impact of specific substituents.

Q. How does the metabolic stability of 21-Dehydro Clocortolone differ from its parent compound, and what experimental models are suitable for assessing this?

  • Methodological Answer : Employ in vitro hepatic microsomal assays or cell-based models (e.g., human keratinocytes) to quantify metabolic breakdown rates. Structural esterification at C20 (pivalate group) reduces first-pass metabolism, which can be validated via high-performance liquid chromatography (HPLC) to track metabolite formation. Compare with non-esterified analogs to demonstrate enhanced stability .

Advanced Research Questions

Q. How can researchers design experiments to isolate the anti-inflammatory effects of 21-Dehydro Clocortolone from systemic side effects in preclinical models?

  • Methodological Answer : Use ex vivo skin penetration assays (Franz diffusion cells) to quantify cutaneous bioavailability while minimizing systemic absorption. Pair this with cytokine profiling (e.g., IL-6, TNF-α) in localized tissue vs. serum to differentiate local vs. systemic immune modulation. Dose-response studies in murine models should include endpoints like epidermal thickness (histopathology) and adrenal suppression markers (ACTH/cortisol levels) .

Q. What strategies resolve contradictions in spin-lattice relaxation time (T₁) data across carbon nuclei in solid-state NMR studies of 21-Dehydro Clocortolone?

  • Methodological Answer : Discrepancies in T₁ values (e.g., 184 s for C5 vs. 1 s for C12/C17) may arise from molecular mobility gradients or crystallographic heterogeneity. Address this by:

  • Conducting variable-temperature NMR to assess thermal motion effects.
  • Using density functional theory (DFT) simulations to model carbon environments and validate experimental T₁ trends.
  • Replicating measurements under controlled humidity to exclude hydration-state artifacts .

Q. How should researchers ensure transparency and reproducibility in preclinical studies of 21-Dehydro Clocortolone?

  • Methodological Answer : Adhere to reporting standards such as ARRIVE guidelines:

  • Detail synthesis protocols (e.g., esterification conditions, purity thresholds via HPLC).
  • Share raw NMR/spectroscopic data in supplementary materials.
  • Disclose limitations (e.g., species-specific pharmacokinetics in animal models) and validate findings across independent labs .

Data Analysis & Interpretation

Q. What statistical approaches are optimal for analyzing dose-dependent efficacy vs. toxicity in 21-Dehydro Clocortolone studies?

  • Methodological Answer : Use nonlinear regression models (e.g., sigmoidal Emax) to quantify therapeutic windows. For toxicity thresholds, apply benchmark dose (BMD) analysis. Pair with meta-analytic techniques to harmonize data from heterogeneous studies (e.g., differing vehicle controls), referencing Cochrane systematic review methodologies for bias minimization .

Q. How can conflicting results about receptor-binding affinity be reconciled across studies?

  • Methodological Answer : Conduct competitive binding assays under standardized conditions (pH, temperature, receptor isoform specificity). Use surface plasmon resonance (SPR) to measure real-time binding kinetics and compare with radioligand displacement data. Cross-validate with molecular docking simulations to identify steric/electronic influences of structural modifications .

Structural & Mechanistic Studies

Q. What advanced spectroscopic techniques elucidate the dynamic behavior of 21-Dehydro Clocortolone in biological matrices?

  • Methodological Answer : Combine solid-state NMR with cryo-electron microscopy (cryo-EM) to visualize interactions with lipid bilayers. Time-resolved fluorescence spectroscopy can track conformational changes in glucocorticoid receptor complexes. For metabolic tracking, employ LC-MS/MS with isotopic labeling .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。